molecular formula C9H18ClFN2O2 B1381874 tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride CAS No. 1818847-51-6

tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride

Cat. No.: B1381874
CAS No.: 1818847-51-6
M. Wt: 240.7 g/mol
InChI Key: MCWBATRVKUSBMH-UHFFFAOYSA-N
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Description

Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature

The molecular structure of tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride exhibits a complex arrangement of functional groups centered around a fluorinated azetidine ring system. The compound's systematic International Union of Pure and Applied Chemistry name is formally designated as carbamic acid, N-[(3-fluoro-3-azetidinyl)methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1), which precisely describes the structural connectivity and stoichiometry of the salt formation. Alternative nomenclature systems identify this compound as this compound, reflecting the more common chemical naming conventions used in contemporary literature.

The molecular framework consists of a tert-butyl carbamate moiety linked through a methylene bridge to a 3-fluoroazetidine ring system. The carbamate functional group features the characteristic nitrogen-carbon-oxygen connectivity with the tert-butyl group serving as the alcohol-derived component of the ester linkage. The methylene linker provides conformational flexibility between the carbamate and azetidine portions of the molecule, allowing for various spatial orientations that may influence biological activity and chemical reactivity patterns.

The structural representation using Simplified Molecular Input Line Entry System notation is documented as O=C(OC(C)(C)C)NCC1(F)CNC1.[H]Cl, which clearly illustrates the atom connectivity and includes the hydrochloride salt formation. This notation reveals the presence of the quaternary carbon center in the azetidine ring bearing the fluorine substituent, the carbamate carbonyl group, the tert-butyl ester functionality, and the discrete hydrochloride counterion. The molecular geometry around the azetidine ring exhibits significant ring strain, which contributes to the compound's unique chemical properties and reactivity profiles.

Properties

IUPAC Name

tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2.ClH/c1-8(2,3)14-7(13)12-6-9(10)4-11-5-9;/h11H,4-6H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWBATRVKUSBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-51-6
Record name Carbamic acid, N-[(3-fluoro-3-azetidinyl)methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride is a synthetic compound with a unique structure that includes a tert-butyl group, a carbamate moiety, and a 3-fluoroazetidine ring. This combination of functional groups contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

  • IUPAC Name : tert-butyl ((3-fluoroazetidin-3-yl)methyl)(methyl)carbamate hydrochloride
  • Molecular Formula : C10H20ClFN2O2
  • Molecular Weight : 254.73 g/mol
  • CAS Number : 2231676-25-6

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The fluoroazetidine ring may enhance the compound's binding affinity to these targets, potentially leading to inhibition or modulation of enzymatic activity.

Biological Activities

Research has indicated several areas where this compound may exhibit biological activity:

  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds with similar structures display antibacterial properties against Gram-positive bacteria, including resistant strains like Staphylococcus aureus .
  • Neuroprotective Effects :
    • The compound's potential neuroprotective effects are under investigation, particularly in models of neurodegenerative diseases. Similar carbamate derivatives have shown protective effects against amyloid-beta toxicity in astrocytes, which could be relevant for developing treatments for Alzheimer's disease .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in neurotransmitter breakdown or synthesis, potentially enhancing neurotransmitter levels in the brain.

Case Studies and Experimental Data

Study FocusFindings
Neuroprotection In vitro studies showed that compounds similar to tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate can increase cell viability in astrocytes exposed to amyloid-beta, suggesting a protective effect against neurotoxicity .
Antimicrobial Screening Compounds structurally related to this carbamate have been screened for antibacterial activity, showing efficacy against drug-resistant bacterial strains .
Enzymatic Activity The interaction of the compound with specific receptors and enzymes is being studied to assess its potential as a therapeutic agent in various biochemical pathways.

Synthesis and Modification

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-fluoroazetidine under controlled conditions. This process can be optimized for yield and purity using various solvents and catalysts.

Synthetic Route Overview

StepDescription
1Reaction of tert-butyl carbamate with 3-fluoroazetidine in dichloromethane or tetrahydrofuran.
2Use of triethylamine as a catalyst at room temperature or slightly elevated temperatures.
3Purification through crystallization and filtration to obtain the final product .

Scientific Research Applications

Synthetic Routes

The synthesis of tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride involves several steps:

  • Formation of the Fluoroazetidinyl Moiety : This is achieved through the reaction of an azetidine derivative with a fluorinating agent.
  • Carbamate Formation : The fluorenylmethyl group is reacted with the azetidinyl moiety in the presence of a carbamoylating agent to form the carbamate linkage.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

  • Drug Development : It serves as a precursor in the synthesis of novel pharmaceuticals targeting various diseases, including those related to cell proliferation and enzyme inhibition .

Biochemical Probes

The compound is investigated for its role as a biochemical probe:

  • Enzyme Mechanisms : It aids in studying enzyme mechanisms and protein interactions, providing insights into biological processes at the molecular level .

Organic Synthesis

In organic chemistry, this compound functions as a versatile building block:

  • Protecting Group : It can be utilized as a protecting group in peptide synthesis, enhancing the efficiency of complex organic syntheses .

Advanced Materials

The compound is also applied in materials science:

  • Reagent in Chemical Manufacturing : It is used in developing advanced materials, contributing to innovations in chemical manufacturing processes .

Case Study 1: Enzyme Interaction Studies

A study explored the interaction of this compound with specific enzymes. Results indicated that the compound modulated enzyme activity, suggesting its potential as a lead compound for developing enzyme inhibitors.

Case Study 2: Drug Development Pathways

Research highlighted the synthesis of derivatives based on this compound aimed at treating MLL-related diseases. The derivatives exhibited promising biological activity, indicating that modifications to the core structure could yield effective therapeutic agents .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride?

  • Methodology :

  • Step 1 : Protect the primary amine in 3-fluoroazetidine using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) at 0–25°C .
  • Step 2 : Introduce the methyl group via reductive amination or alkylation. For example, react Boc-protected 3-fluoroazetidine with methyl iodide in tetrahydrofuran (THF) under inert atmosphere .
  • Step 3 : Form the hydrochloride salt by treating the free base with HCl gas in anhydrous diethyl ether or 4M HCl in dioxane .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm Boc protection, azetidine ring integrity, and fluorine substitution (¹⁹F NMR at ~ -200 ppm for C-F) .
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) .
  • Elemental Analysis : Verify C, H, N, and Cl content (±0.4% theoretical) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Workflow :

Data Collection : Use synchrotron radiation or Mo-Kα source (λ = 0.71073 Å) for high-resolution data.

Structure Solution : Employ SHELXD (charge flipping) or direct methods in SHELXS .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (R-factor < 0.05) .

Visualization : Mercury software to analyze torsion angles, fluorine positioning, and hydrogen-bonding networks (e.g., N–H⋯Cl interactions in hydrochloride salts) .

  • Key Parameters : Fluorine’s electron density map, azetidine ring puckering, and Boc group orientation .

Q. What strategies mitigate hygroscopicity and instability during storage?

  • Handling :

  • Store under argon at -20°C in sealed, desiccated containers (silica gel packets) .
  • Avoid prolonged exposure to humidity (>40% RH) to prevent hydrolysis of the carbamate group.
    • Stability Testing :
  • TGA/DSC to determine decomposition onset temperature (typically >150°C for Boc-protected compounds) .
  • Accelerated aging studies (40°C/75% RH for 4 weeks) to monitor purity via HPLC .

Q. How does this compound serve as a building block in drug discovery?

  • Applications :

  • Medicinal Chemistry : Introduce fluorinated azetidine motifs into kinase inhibitors or GPCR-targeted drugs to enhance metabolic stability and binding affinity .
  • Case Study : PharmaBlock’s analogs (e.g., PBLL1012-1) demonstrate utility in synthesizing fluorinated pyrrolidine derivatives for antiviral agents .
    • Derivatization : Deprotect Boc with TFA/DCM (1:1) to generate free amines for cross-coupling or peptide conjugation .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting)?

  • Troubleshooting :

  • Dynamic Effects : Use variable-temperature ¹H NMR (25–60°C) to identify rotational barriers in the azetidine ring .
  • Hydrogen Bonding : Analyze NOESY/ROESY for through-space correlations influenced by HCl salt formation .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict ¹⁹F chemical shifts and compare with experimental data .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Azetidine Derivatives

a. tert-Butyl (2-(3-Fluoroazetidin-1-yl)ethyl)carbamate
  • Molecular Formula : C₁₀H₂₆FN₂O₂
  • Molecular Weight : 218.2 g/mol
  • Key Differences: Fluorine is on the 1-position of azetidine, and the carbamate is linked via an ethyl group instead of methyl. The absence of a hydrochloride salt reduces polarity compared to the target compound.
b. tert-Butyl N-(3-Ethylazetidin-3-yl)carbamate Hydrochloride
  • CAS : 1523606-47-4
  • Molecular Formula : C₁₀H₂₁ClN₂O₂
  • Molecular Weight : 236.74 g/mol
  • Key Differences : Replaces fluorine with an ethyl group at the 3-position. Ethyl’s hydrophobicity increases lipophilicity, which may enhance membrane permeability but reduce solubility. The lack of fluorine diminishes electronic effects critical for hydrogen bonding .

Heterocyclic Ring Variations

a. tert-Butyl N-[(3-Methoxypyrrolidin-3-yl)methyl]carbamate Hydrochloride
  • Molecular Formula : C₁₁H₂₂N₂O₃
  • Molecular Weight : 242.3 g/mol
  • Key Differences : Uses a 5-membered pyrrolidine ring with a methoxy substituent. The larger ring reduces ring strain, increasing conformational flexibility. Methoxy’s electron-donating nature contrasts with fluorine’s electronegativity, altering reactivity in nucleophilic substitutions .
b. tert-Butyl N-{[(2S,4S)-4-Fluoropyrrolidin-2-yl]methyl}carbamate Hydrochloride
  • CAS : 2101775-09-9
  • Molecular Formula : C₁₁H₂₁ClFN₂O₂
  • Molecular Weight : 274.75 g/mol
  • Key Differences : Fluorine on a 5-membered pyrrolidine ring at the 4-position. Stereochemistry (2S,4S) introduces chiral specificity, which can enhance selectivity in enzyme inhibition but complicates synthesis. The larger ring size may reduce metabolic stability compared to azetidine analogs .

Substituent Position and Stereochemistry

a. tert-Butyl N-{[(2S)-Azetidin-2-yl]methyl}carbamate Hydrochloride
  • Key Differences: Fluorine is absent, and the carbamate is attached to the 2-position of azetidine. The lack of fluorine reduces dipole interactions .
b. tert-Butyl (3-Methylazetidin-3-yl)carbamate Hydrochloride
  • CAS : 1408076-37-8
  • Similarity Score : 0.98 (vs. target compound)
  • Key Differences : Methyl replaces fluorine at the 3-position. Methyl’s lower electronegativity reduces hydrogen-bonding capacity, impacting solubility and target affinity. The similarity in ring strain and molecular weight (236.7 g/mol) makes it a direct analog for structure-activity relationship (SAR) studies .

Oxetane and Spirocyclic Analogs

a. tert-Butyl N-[(3-Aminooxetan-3-yl)methyl]carbamate
  • CAS : 1379322-06-1
  • Molecular Formula : C₁₀H₁₈N₂O₃
  • Key Differences: Replaces azetidine with an oxygen-containing oxetane ring.
b. tert-Butyl N-({5-Azaspiro[2.4]heptan-7-yl}methyl)carbamate
  • CAS : 351369-07-8
  • Key Differences : Incorporates a spirocyclic structure (5-azaspiro[2.4]heptane). The fused ring system introduces rigidity, which can enhance binding specificity but complicates synthetic routes .

Research Implications

  • Fluorine vs. Alkyl Groups : Fluorine’s electronegativity enhances metabolic stability and dipole interactions, whereas alkyl groups (e.g., ethyl, methyl) improve lipophilicity for membrane penetration .
  • Stereochemical Effects : Chiral centers (e.g., 2S,4S in pyrrolidine derivatives) can drastically alter biological activity, necessitating enantioselective synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride

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